molecular formula C12H24N2O2 B1376409 tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate CAS No. 1270369-63-5

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate

Cat. No.: B1376409
CAS No.: 1270369-63-5
M. Wt: 228.33 g/mol
InChI Key: YMJKXSPQOOJCBY-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is widely used in scientific research, with applications spanning from pharmaceutical synthesis to catalysis.


Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 16 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .

Scientific Research Applications

Enantioselective Synthesis

  • The compound is a significant intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, essential in enantioselective synthesis processes. This application is highlighted by the work of Ober, Marsch, Harms, and Carell (2004), where they discuss its role in creating analogues of protected β-d-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Chemical Transformations

  • Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating the chemical versatility and utility of these compounds in organic synthesis (Sakaitani & Ohfune, 1990).

CO2 Fixation

  • Takeda, Okumura, Tone, Sasaki, and Minakata (2012) developed a method for cyclizative atmospheric CO2 fixation using unsaturated amines, leading to cyclic carbamates. This showcases an innovative approach to CO2 utilization and environmental sustainability (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Intermediate in Drug Synthesis

  • Zhao, Guo, Lan, and Xu (2017) reported a rapid synthetic method for a tert-butyl carbamate compound, highlighting its importance as an intermediate in synthesizing biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Asymmetric Mannich Reaction

  • Yang, Pan, and List (2009) discussed the synthesis of tert-butyl carbamate compounds by asymmetric Mannich reaction, underlining its utility in creating chiral compounds (Yang, Pan, & List, 2009).

Metalation and Alkylation Studies

  • Sieburth, Somers, and O'Hare (1996) investigated tert-butyl carbamate derivatives for their ability to undergo metalation and alkylation, a fundamental process in organic synthesis (Sieburth, Somers, & O'Hare, 1996).

Synthesis of Factor Xa Inhibitors

  • Wang, Ma, Reddy, and Hu (2017) provided an efficient stereoselective synthesis route for tert-butyl carbamate stereoisomers, crucial for developing factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).

Glycosylative Transcarbamylation

  • Henry and Lineswala (2007) explored the transformation of tert-butyl carbamates under glycosylation conditions, yielding amino sugar carbamates and demonstrating applications in bioconjugate chemistry (Henry & Lineswala, 2007).

Catalysis and Chemical Synthesis

  • Guijarro, Ortiz, and Yus (1996) used tert-butyl carbamates in catalysis, showcasing their role in producing functionalised carbamates (Guijarro, Ortiz, & Yus, 1996).

Properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKXSPQOOJCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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